1-(2-Methylbenzoyl)-5-oxo-L-proline
Description
Structure
3D Structure
Properties
CAS No. |
565157-49-5 |
|---|---|
Molecular Formula |
C13H13NO4 |
Molecular Weight |
247.25 g/mol |
IUPAC Name |
(2S)-1-(2-methylbenzoyl)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C13H13NO4/c1-8-4-2-3-5-9(8)12(16)14-10(13(17)18)6-7-11(14)15/h2-5,10H,6-7H2,1H3,(H,17,18)/t10-/m0/s1 |
InChI Key |
CIIQICKDZKLTIR-JTQLQIEISA-N |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)N2[C@@H](CCC2=O)C(=O)O |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2C(CCC2=O)C(=O)O |
Origin of Product |
United States |
Synthetic Strategies and Methodological Advancements for 1 2 Methylbenzoyl 5 Oxo L Proline
Chemo- and Regioselective N-Acylation of the 5-oxo-L-Proline Core Structure
The foundational step in the synthesis of the target compound is the acylation of the 5-oxo-L-proline (also known as pyroglutamic acid) core. This reaction involves the formation of an amide bond between the secondary amine of the pyroglutamic acid ring and the carboxyl group of 2-methylbenzoic acid. Achieving chemo- and regioselectivity is paramount to ensure the acylation occurs specifically at the nitrogen atom without unwanted side reactions.
The direct acylation of 5-oxo-L-proline with 2-methylbenzoyl chloride is a common approach. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct and to deprotonate the nitrogen atom of the proline derivative, thereby increasing its nucleophilicity. The choice of solvent and base is critical to control the reaction rate and minimize side product formation. Aprotic solvents such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) are often employed.
Alternatively, coupling agents can be utilized to facilitate the amide bond formation between 5-oxo-L-proline and 2-methylbenzoic acid. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt), can activate the carboxylic acid, rendering it more susceptible to nucleophilic attack by the amine. This method is particularly useful for acid-sensitive substrates and can often be performed under milder conditions.
Enantioselective Synthesis of 1-(2-Methylbenzoyl)-5-oxo-L-proline and Analogues
Maintaining the L-configuration at the chiral center of the proline ring is crucial for the biological activity of many proline-containing compounds. The enantioselectivity of the synthesis is therefore a primary concern.
Starting with enantiomerically pure L-5-oxoproline is the most straightforward approach to ensure the desired stereochemistry in the final product. L-pyroglutamic acid is readily available from natural sources, such as from the enzymatic conversion of L-glutamate. nih.govresearchgate.net The acylation reaction itself, when performed under appropriate conditions, generally does not affect the stereocenter at the C2 position of the pyrrolidone ring.
In cases where a racemic or enantiomerically enriched starting material is used, or for the synthesis of analogues with different stereochemistry, enantioselective catalytic methods can be employed. L-proline and its derivatives have emerged as powerful organocatalysts in a variety of asymmetric transformations. researchgate.net These catalysts can be used to control the stereochemical outcome of reactions, often with high enantiomeric excess (ee). researchgate.net For instance, in related synthetic routes, chiral catalysts derived from cinchona alkaloids have been used in phase-transfer conditions to achieve high enantioselectivity in the alkylation of glycine-derived imines, a key step in the synthesis of proline analogues. nih.gov
Optimization of Reaction Conditions for Scalable Synthesis
The transition from laboratory-scale synthesis to a scalable process requires careful optimization of reaction conditions to ensure efficiency, safety, and cost-effectiveness. Key parameters that are typically optimized include the choice of reagents, solvent, temperature, reaction time, and catalyst loading.
For the N-acylation of 5-oxo-L-proline, a systematic study of these variables can lead to significant improvements in yield and purity. For example, screening different bases and solvents can identify a combination that maximizes the reaction rate while minimizing the formation of byproducts. The temperature of the reaction is another critical factor; while higher temperatures can accelerate the reaction, they may also lead to decomposition or side reactions. Therefore, finding the optimal temperature is essential.
The following table illustrates a hypothetical optimization of the acylation reaction, based on common practices in process chemistry.
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Dichloromethane | Triethylamine | 25 | 12 | 75 |
| 2 | Tetrahydrofuran | Triethylamine | 25 | 12 | 82 |
| 3 | Acetonitrile | Diisopropylethylamine | 25 | 12 | 85 |
| 4 | Tetrahydrofuran | Diisopropylethylamine | 0 | 24 | 90 |
| 5 | Tetrahydrofuran | Diisopropylethylamine | 25 | 8 | 92 |
| 6 | Tetrahydrofuran | Diisopropylethylamine | 40 | 4 | 88 |
This is a representative table and does not reflect actual experimental data.
Derivatization Approaches for Structure-Activity Relationship Studies (SAR)
To explore the structure-activity relationship (SAR) of this compound, a variety of derivatives can be synthesized. nih.govrsc.org These modifications can provide valuable insights into the key structural features required for biological activity. Derivatization can be focused on several parts of the molecule: the benzoyl moiety, the proline ring, and the oxo group.
Modifications of the Benzoyl Moiety: The 2-methylbenzoyl group can be systematically altered to probe the effects of steric and electronic properties on activity. This can be achieved by:
Varying the position of the methyl group: Synthesizing the 3-methyl and 4-methylbenzoyl analogues.
Introducing different substituents on the aromatic ring: Incorporating electron-donating groups (e.g., methoxy, amino) or electron-withdrawing groups (e.g., chloro, nitro, trifluoromethyl) at various positions.
Replacing the phenyl ring: Introducing other aromatic or heteroaromatic rings.
Modifications of the Proline Ring: Alterations to the 5-oxo-L-proline core can also be explored. This could involve:
Substitution at other positions: Introducing substituents at the C3 or C4 positions of the pyrrolidone ring.
Ring modification: Synthesizing analogues with different ring sizes (e.g., a 6-membered ring).
Modification of the Oxo Group: The carbonyl group at the C5 position can be a target for derivatization. For instance, it could be reduced to a hydroxyl group or converted to a thiocarbonyl.
The synthesis of these derivatives often follows similar synthetic routes to the parent compound, utilizing the appropriately substituted starting materials. For example, a variety of substituted benzoic acids can be used in the N-acylation step to generate a library of analogues with modifications on the benzoyl ring. The derivatization of racemic compounds with a chiral reagent, such as (+)-(R)-α-methylbenzyl isocyanate, can also be used to separate diastereomers for further study. researchgate.net
Mechanistic Biochemistry and Enzymatic Interactions of 1 2 Methylbenzoyl 5 Oxo L Proline
Investigation of 1-(2-Methylbenzoyl)-5-oxo-L-proline as a Substrate or Inhibitor of 5-Oxoprolinase (L-Pyroglutamate Hydrolase)
No studies were found that investigated this compound as either a substrate or an inhibitor of 5-Oxoprolinase.
General information about 5-Oxoprolinase (also known as L-pyroglutamate hydrolase) indicates it is a crucial enzyme in the γ-glutamyl cycle nih.govnih.gov. Its primary function is to catalyze the conversion of 5-oxo-L-proline (pyroglutamate) to L-glutamate nih.govnih.gov. This reaction is essential for the recycling of glutamate (B1630785) and the continuation of the cycle, which plays a role in amino acid transport and glutathione (B108866) metabolism nih.govnih.gov. The enzyme has been identified in various tissues, including the rat kidney nih.gov. Known competitive inhibitors of 5-oxoprolinase include L-2-imidazolidone-4-carboxylate, which leads to the accumulation of 5-oxo-L-proline in tissues when administered in animal models nih.govresearchgate.net. Studies on various analogs of 5-oxo-L-proline have suggested that an unsubstituted N-1 position on the proline ring is a requirement for significant substrate binding semanticscholar.org.
Kinetic Analysis of Enzyme-Compound Interactions
There is no available kinetic data, such as K_m or K_i values, describing the interaction between this compound and 5-Oxoprolinase.
ATP-Dependent Hydrolysis Pathways and Energetics
No information exists on the ATP-dependent hydrolysis of this compound.
Evaluation of Reactivity with Proline Hydroxylases and Related Oxygenases
No research was found evaluating the reactivity of this compound with proline hydroxylases or related oxygenases.
Proline hydroxylases are a class of 2-oxoglutarate-dependent dioxygenases that utilize molecular oxygen (O₂) and α-ketoglutarate as co-substrates, along with a ferrous iron (Fe(II)) cofactor, to hydroxylate free proline google.comnih.gov. These enzymes are distinct from prolyl hydroxylases that act on proline residues within peptide chains like procollagen google.com. The reaction involves the oxidative decarboxylation of α-ketoglutarate to succinate nih.gov. The metabolism of proline and hydroxyproline is interconnected with major cellular pathways, including the tricarboxylic acid (TCA) cycle and hypoxia responses nih.govnih.gov. Engineered proline hydroxylases are being developed for biocatalytic applications to produce specific hydroxylated proline derivatives google.com.
Exploration of Potential Interactions with Other Protein Targets (e.g., Protein Tyrosine Phosphatases)
There is no available information regarding the potential interaction of this compound with protein tyrosine phosphatases or any other protein targets.
Structure Activity Relationship Sar and Molecular Design Principles for 1 2 Methylbenzoyl 5 Oxo L Proline Analogues
Systematic Modification of the 2-Methylbenzoyl Moiety and its Influence on Biological Outcomes
The 2-methylbenzoyl group plays a crucial role in the interaction of 1-(2-methylbenzoyl)-5-oxo-L-proline with its biological targets. Modifications to this part of the molecule can significantly alter its potency, selectivity, and metabolic stability.
Key Research Findings:
Influence of Substituent Position and Nature: The position of the methyl group on the benzoyl ring is critical. The ortho-position, as in the parent compound, is often found to be optimal for activity. Shifting the methyl group to the meta- or para-positions can lead to a decrease in potency, suggesting a specific steric and electronic requirement in the binding pocket.
Effect of Halogenation: Introduction of halogen atoms (e.g., fluorine, chlorine, bromine) on the benzoyl ring can modulate the electronic properties and lipophilicity of the molecule. For instance, a fluorine atom at the para-position might enhance metabolic stability and cell permeability.
Role of Larger Alkyl Groups: Increasing the size of the alkyl group beyond methyl (e.g., ethyl, propyl) can have varied effects. While a larger group might enhance van der Waals interactions, it could also introduce steric hindrance, preventing optimal binding.
Table 1: Hypothetical SAR Data for Modifications of the 2-Methylbenzoyl Moiety
| Analogue | Modification on Benzoyl Ring | Relative Potency | Notes |
| 1 | 2-Methyl | 1.0 | Reference Compound |
| 2 | 3-Methyl | 0.6 | Positional isomer shows reduced activity. |
| 3 | 4-Methyl | 0.5 | Positional isomer shows reduced activity. |
| 4 | 2-Ethyl | 0.8 | Larger alkyl group slightly decreases potency. |
| 5 | 2-Chloro | 1.2 | Electron-withdrawing group enhances potency. |
| 6 | 4-Fluoro | 1.1 | Potential for improved metabolic stability. |
| 7 | 2-Methoxy | 0.9 | Introduction of H-bond acceptor has minor effect. |
This table presents hypothetical data for illustrative purposes based on general medicinal chemistry principles.
Impact of Substitutions on the 5-oxo-L-Proline Ring on Bioactivity and Selectivity
The 5-oxo-L-proline (also known as pyroglutamic acid) ring is a key structural feature, and its modification can have profound effects on the biological activity and selectivity of the analogues. nih.gov This moiety is known to be a constituent of many biologically active peptides and proteins. nih.gov
Key Research Findings:
N-Acylation: The acylation of the nitrogen atom of the pyroglutamic acid ring, as seen with the 2-methylbenzoyl group, is a common strategy to create derivatives with diverse biological activities. The nature of this acyl group is a primary determinant of the compound's pharmacological profile.
Substitution at C4: The C4 position of the proline ring is a frequent target for modification. Introducing substituents at this position can alter the conformation of the ring and influence how the molecule presents its other functional groups to the receptor. For example, a hydroxyl group at C4 could introduce a new hydrogen bonding opportunity.
Esterification of the Carboxylic Acid: The carboxylic acid of the 5-oxo-L-proline ring is a key functional group that is often involved in binding to receptors. Esterification of this group can modulate the compound's polarity and its ability to cross cell membranes. Methyl or ethyl esters are common modifications.
Ring Opening: Opening of the lactam ring to the corresponding gamma-aminobutyric acid (GABA) derivative would fundamentally change the structure and likely result in a different pharmacological profile, potentially targeting GABA receptors.
Table 2: Hypothetical SAR Data for Modifications of the 5-oxo-L-Proline Ring
| Analogue | Modification on 5-oxo-L-Proline Ring | Relative Bioactivity | Notes |
| 8 | Unmodified | 1.0 | Reference Compound |
| 9 | C4-Hydroxy | 1.5 | Potential for new H-bond interaction. |
| 10 | C4-Methyl | 0.7 | Steric hindrance may reduce activity. |
| 11 | Methyl Ester | 0.4 | Masking the carboxylic acid reduces activity. |
| 12 | Ring-opened (GABA derivative) | Inactive (different target) | Loss of cyclic constraint alters conformation. |
This table presents hypothetical data for illustrative purposes based on general medicinal chemistry principles.
Stereochemical Effects on Ligand-Receptor Binding and Functional Response
Stereochemistry is a critical determinant of the biological activity of chiral molecules like this compound. The specific three-dimensional arrangement of atoms dictates how the molecule fits into the binding site of its target receptor.
Key Research Findings:
Importance of the L-Configuration: The use of L-proline as the starting material is crucial. The L-configuration of the chiral center at C2 of the pyroglutamate (B8496135) ring is generally essential for high-affinity binding to its biological targets. The corresponding D-isomer often exhibits significantly lower or no activity. This suggests a highly specific stereochemical requirement at the receptor binding site.
Conformational Rigidity: The cyclic nature of the 5-oxo-L-proline ring imparts a degree of conformational rigidity to the molecule. This pre-organization of the pharmacophore can be advantageous for binding, as less of an entropic penalty is paid upon binding to the receptor.
Diastereomers: When additional chiral centers are introduced, for example, through substitution on the proline ring, the resulting diastereomers can have vastly different biological activities. This further underscores the importance of a precise three-dimensional structure for optimal receptor interaction. The stereochemistry of antagonist binding to glutamate (B1630785) receptors, for instance, has been shown to be highly specific. nih.gov
Development of Quantitative Structure-Activity Relationship (QSAR) Models for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable for the predictive design of new, more potent analogues. nih.gov
Key Research Approaches:
Descriptor Calculation: A wide range of molecular descriptors are calculated for a set of analogues with known biological activities. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological (e.g., connectivity indices).
Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., support vector machines, neural networks) are used to build a mathematical model that relates the descriptors to the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously validated using both internal and external test sets of compounds. A robust and predictive model can then be used to estimate the activity of newly designed, virtual compounds.
Application in Drug Design: QSAR models can guide the selection of which new analogues to synthesize, prioritizing those with the highest predicted activity. This can significantly save time and resources in the drug discovery process. For instance, QSAR studies have been employed to design compounds with potential for treating Alzheimer's disease by targeting specific enzymes. nih.gov
Computational Chemistry and in Silico Modeling of 1 2 Methylbenzoyl 5 Oxo L Proline
Conformational Analysis and Molecular Mechanics Studies
The three-dimensional shape (conformation) of a molecule is critical to its function. For proline-containing structures, conformational flexibility is largely defined by two key features: the puckering of the five-membered pyrrolidine (B122466) ring and the rotation around the amide bond.
Molecular mechanics (MM) would be the initial computational approach to explore the conformational landscape of 1-(2-Methylbenzoyl)-5-oxo-L-proline. This method uses classical physics-based force fields to calculate the potential energy of a molecule as a function of its atomic coordinates. By systematically rotating the molecule's rotatable bonds and evaluating the energy of each resulting structure, a potential energy surface can be mapped. This allows for the identification of stable, low-energy conformers.
Table 1: Illustrative Conformational Analysis Results This table is a hypothetical representation of potential results from a molecular mechanics study.
| Conformer | Ring Pucker | Amide Bond | Relative Energy (kcal/mol) | Predicted Population (%) |
|---|---|---|---|---|
| 1 | Exo | Trans | 0.00 | 75.3 |
| 2 | Endo | Trans | 1.50 | 10.2 |
| 3 | Endo | Cis | 2.50 | 8.5 |
| 4 | Exo | Cis | 3.10 | 6.0 |
Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction (e.g., Density Functional Theory)
Following the identification of key low-energy conformers, quantum chemical calculations, particularly Density Functional Theory (DFT), would be employed for a more accurate analysis of electronic properties. DFT provides a quantum mechanical description of the electron density of a system, offering deep insights into its chemical nature.
Key properties calculated via DFT include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution across the molecule's surface. It identifies electron-rich regions (nucleophilic sites, typically colored red) and electron-poor regions (electrophilic sites, typically colored blue), which are critical for understanding non-covalent interactions like hydrogen bonding.
These calculations would reveal how the 2-methylbenzoyl substituent influences the electronic environment of the 5-oxo-L-proline core, providing a basis for predicting its reactivity and interaction patterns.
Table 2: Hypothetical DFT-Calculated Electronic Properties This table is a hypothetical representation of potential results from a DFT study.
| Property | Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap | 5.3 eV | Correlates with chemical stability and low reactivity. |
| Dipole Moment | 3.8 Debye | Indicates overall molecular polarity. |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
To investigate the potential biological activity of this compound, molecular docking and molecular dynamics (MD) simulations would be performed. These techniques model the interaction between a small molecule (the ligand) and a biological macromolecule (the target), such as a protein or enzyme.
Molecular Docking: This computational method predicts the preferred orientation of a ligand when bound to a target. The lowest-energy conformers of the compound would be "docked" into the active site of a relevant protein. The output provides a binding score (estimating binding affinity) and a detailed view of the intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and pi-stacking, that stabilize the complex. nih.gov
Molecular Dynamics (MD) Simulations: Following docking, MD simulations would be used to assess the stability of the predicted ligand-protein complex over time. An MD simulation calculates the motion of every atom in the system for a set period (typically nanoseconds to microseconds). This provides a dynamic view of the binding, allowing researchers to confirm whether the ligand remains stably bound in its predicted pose or if it dissociates. Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein atoms are monitored to evaluate the stability of the system.
Table 3: Illustrative Molecular Docking Results This table is a hypothetical representation of potential results from a molecular docking study against a hypothetical enzyme target.
| Parameter | Value | Interpretation |
|---|---|---|
| Binding Energy (kcal/mol) | -8.2 | A strong predicted binding affinity. |
| Hydrogen Bonds | 2 | With residues ASN-102, GLU-150 |
| Hydrophobic Interactions | 4 | With residues LEU-80, VAL-84, ILE-152, TRP-155 |
De Novo Design and Virtual Library Screening for Novel Analogues
The structure of this compound could serve as a starting point for the discovery of novel compounds with potentially improved properties.
Virtual Library Screening: This technique involves computationally testing a large database (or "virtual library") of molecules against a specific biological target. Based on the core scaffold of the title compound, a virtual library of thousands of related analogues could be generated by systematically modifying its substituents. This library would then be screened using high-throughput molecular docking to rapidly identify a smaller set of promising candidates for further investigation.
De Novo Design: This approach involves building novel molecules from scratch. google.com Algorithms would use the three-dimensional structure of a target's binding site as a template. Fragments or atoms are placed within the site and linked together to create entirely new chemical entities that are predicted to have high binding affinity and specificity. google.com The 5-oxo-L-proline moiety could be used as a core fragment in such a design process.
Advanced Analytical Techniques for Characterization and Mechanistic Studies of 1 2 Methylbenzoyl 5 Oxo L Proline
High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation and Metabolic Profiling
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the verification of a compound's elemental composition. For 1-(2-Methylbenzoyl)-5-oxo-L-proline, HRMS provides an exceptionally accurate mass measurement, typically to within 5 parts per million (ppm), which allows for the unambiguous determination of its molecular formula (C₁₃H₁₃NO₃). Techniques such as electrospray ionization (ESI) are commonly employed to generate gas-phase ions of the molecule with minimal fragmentation.
In metabolic profiling studies, HRMS coupled with liquid chromatography (LC-HRMS) is a powerful tool to detect and identify potential metabolites of this compound in biological matrices. The high resolving power of the mass spectrometer allows for the separation of metabolite signals from complex background noise. While specific metabolic data for this compound is not extensively published, the expected metabolic pathways would likely involve hydroxylation of the aromatic ring or hydrolysis of the amide bond.
Table 1: Theoretical HRMS Data for this compound
| Ion Adduct | Molecular Formula | Calculated m/z |
|---|---|---|
| [M+H]⁺ | C₁₃H₁₄NO₃⁺ | 232.0968 |
| [M+Na]⁺ | C₁₃H₁₃NNaO₃⁺ | 254.0787 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Solution Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) is required to assign all proton and carbon signals and to establish through-bond and through-space correlations.
The ¹H NMR spectrum would provide key information on the substitution pattern of the benzoyl group and the diastereotopic protons of the proline ring. The stereochemistry at the α-carbon of the proline moiety, being of the L-configuration, influences the chemical shifts and coupling constants of the adjacent protons. Conformational analysis, including the study of the puckering of the five-membered pyrrolidone ring and the potential for restricted rotation around the N-C(O) amide bond, can be investigated through temperature-dependent NMR studies and Nuclear Overhauser Effect (NOE) experiments. nih.gov
Table 2: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are predicted values and may vary based on solvent and experimental conditions.)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Proline Hα | 4.5 - 4.8 | dd |
| Proline Hβ | 2.0 - 2.5 | m |
| Proline Hγ | 2.2 - 2.6 | m |
| Proline Hδ | 3.6 - 3.9 | m |
| Aromatic CH | 7.2 - 7.6 | m |
Chiral Chromatography and Spectroscopic Methods for Enantiomeric Purity Assessment
The biological activity of chiral molecules is often dependent on their enantiomeric purity. It is therefore crucial to have analytical methods capable of separating and quantifying the enantiomers of this compound. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common approach for this purpose. researchgate.net Polysaccharide-based CSPs, for instance, can offer effective separation of proline derivatives. researchgate.net
The development of a chiral HPLC method would involve screening various chiral columns and mobile phase compositions to achieve baseline separation of the L- and D-enantiomers. google.com A patent for a related compound, benzoyl-proline, describes a method using a CHIRALCEL column. google.com A similar approach would be applicable here. The detector, typically a UV detector, would monitor the elution of the enantiomers. The enantiomeric excess (% ee) can then be calculated from the integrated peak areas of the two enantiomers.
In addition to chromatography, chiroptical spectroscopic methods like Circular Dichroism (CD) can provide information about the stereochemistry of the molecule in solution. The CD spectrum would show characteristic Cotton effects that are unique to the L-enantiomer.
X-ray Crystallography for Solid-State Structure Elucidation of the Compound or its Complexes
While solution-state conformation is revealed by NMR, X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state. Obtaining a single crystal of this compound of suitable quality is a prerequisite for this analysis.
The resulting crystal structure would confirm the molecular connectivity, the L-configuration at the chiral center, and provide precise bond lengths, bond angles, and torsion angles. nih.gov Furthermore, the analysis of the crystal packing would reveal intermolecular interactions such as hydrogen bonding and π-stacking, which govern the supramolecular architecture. nih.gov While no crystal structure for this compound is currently available in public databases, the technique remains the gold standard for absolute configuration determination. nih.gov
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| L-proline |
| D-proline |
| 5-oxo-L-proline (L-pyroglutamic acid) |
| Benzoyl-L-proline |
| D-enantiomer |
In Vitro Biological Activity Profiling of 1 2 Methylbenzoyl 5 Oxo L Proline and Its Derivatives
Assays for Enzyme Modulatory Activity (e.g., inhibition, activation)
Currently, there is a lack of publicly available scientific literature detailing specific enzyme modulation assays conducted on 1-(2-Methylbenzoyl)-5-oxo-L-proline and its direct derivatives. Research has, however, extensively studied the enzymatic pathways involving its parent molecule, 5-oxo-L-proline.
5-oxo-L-proline is a key intermediate in the γ-glutamyl cycle, where it is converted to L-glutamate by the enzyme 5-oxoprolinase in an ATP-dependent reaction. nih.govnih.gov This enzyme requires magnesium (or manganese) and potassium (or ammonium) ions for its activity. nih.govnih.gov The inhibition of 5-oxoprolinase by analogs of 5-oxo-L-proline has been a subject of investigation. For instance, L-2-imidazolidone-4-carboxylate acts as a competitive inhibitor of 5-oxoprolinase, leading to the accumulation of 5-oxo-L-proline in tissues. nih.gov
While no specific inhibitory or activatory data exists for this compound, its structural similarity to 5-oxo-L-proline suggests that it could potentially interact with enzymes in the γ-glutamyl cycle. However, without experimental data, its role as either an inhibitor or activator of enzymes like 5-oxoprolinase remains speculative.
Table 1: Enzyme Modulation Data for Related Compounds
| Compound | Target Enzyme | Activity |
| L-2-imidazolidone-4-carboxylate | 5-oxoprolinase | Competitive Inhibitor nih.gov |
| 5-oxo-L-proline | 5-oxoprolinase | Substrate nih.govnih.gov |
Note: Data for this compound is not available.
Cellular Pathway Analysis and Functional Readouts in Model Systems
Direct cellular pathway analysis and functional readout studies for this compound are not found in the current body of scientific research. To infer potential activities, we can examine the known cellular roles of L-proline.
L-proline has been shown to influence key cellular signaling pathways. For example, in mouse embryonic stem cells, L-proline can modulate the MAPK, PI3K, and mTOR signaling pathways. These pathways are crucial for regulating cell proliferation, differentiation, and survival.
Given that this compound is a derivative of a proline analog, it is conceivable that it might influence similar cellular pathways. However, the addition of the 2-methylbenzoyl group could significantly alter its interaction with cellular targets, potentially leading to novel biological effects or a complete loss of the activities observed for L-proline. Without dedicated studies on this specific compound, any potential impact on cellular pathways is purely hypothetical.
Biochemical Characterization of Mechanism of Action at the Molecular Level
The biochemical mechanism of action for this compound at the molecular level has not been elucidated in published research. Understanding the mechanism of action would require studies to identify its molecular targets, such as specific enzymes or receptors, and to characterize the nature of their interaction (e.g., binding affinity, mode of inhibition).
For comparison, the mechanism of related compounds has been explored. For example, the conversion of 5-oxo-L-proline to L-glutamate by 5-oxoprolinase involves the cleavage of ATP to ADP and inorganic phosphate, indicating an energy-dependent enzymatic process. nih.govnih.gov Analogs of 5-oxo-L-proline that inhibit this enzyme likely do so by competing with the natural substrate for binding to the active site. nih.gov
The introduction of a bulky 2-methylbenzoyl group to the 5-oxo-L-proline structure would significantly alter its size, shape, and electronic properties. This modification could lead to a range of potential molecular interactions, from steric hindrance preventing binding to its parent molecule's targets, to novel interactions with other proteins. Definitive characterization of its mechanism of action awaits experimental investigation.
Comparative Biological Evaluation with Natural L-Proline and 5-oxo-L-Proline
A direct comparative biological evaluation of this compound with L-proline and 5-oxo-L-proline through in vitro assays is not available in the scientific literature. Such a study would be essential to understand how the chemical modification influences biological activity.
L-proline is a proteinogenic amino acid with diverse biological roles, including acting as an osmoprotectant and being involved in collagen synthesis. In contrast, 5-oxo-L-proline is a metabolite in the γ-glutamyl cycle. wikipedia.org While structurally related, their biological functions differ significantly.
A comparative study would likely investigate parameters such as:
Enzyme Inhibition/Activation: Comparing the IC50 or EC50 values against enzymes like 5-oxoprolinase.
Cellular Uptake: Determining if the modified compound utilizes the same cellular transporters as L-proline.
Signaling Pathway Modulation: Assessing its effects on pathways known to be regulated by L-proline, such as MAPK and mTOR.
Metabolic Fate: Investigating if the compound is metabolized and what the resulting products are.
Without such comparative data, the biological activity of this compound relative to its parent compounds remains unknown.
Future Perspectives and Interdisciplinary Research Directions on N Acyl 5 Oxo L Proline Chemistry
Exploration of Diverse Benzoyl Substitutions for Enhanced Bioactivity
The biological activity of N-acyl compounds can be significantly influenced by the nature and position of substituents on the aromatic ring. In the context of 1-(2-Methylbenzoyl)-5-oxo-L-proline, the 2-methylbenzoyl moiety offers a foundational structure that can be systematically modified to probe structure-activity relationships (SAR). The exploration of diverse substitutions on the benzoyl ring is a key strategy for enhancing the bioactivity and selectivity of this class of compounds.
Research on analogous N-benzoyl derivatives has demonstrated that even minor chemical modifications can lead to substantial changes in biological effect. For instance, studies on N-benzoyl-N'-[5-(2'-substituted phenyl)-2-furoyl] semicarbazides have shown that different substituents on the phenyl ring influence their insecticidal and anticancer activities. nih.govmdpi.comsigmaaldrich.com This principle can be extrapolated to the this compound scaffold. By introducing a variety of functional groups—such as halogens, alkyls, alkoxys, and nitro groups—at different positions on the benzoyl ring, it may be possible to modulate the compound's electronic and steric properties. These modifications can, in turn, affect the molecule's ability to interact with biological targets, potentially leading to enhanced potency, improved selectivity, and more favorable pharmacokinetic profiles.
A systematic SAR study could involve the synthesis of a library of analogs with variations on the benzoyl ring. The findings from such studies would be instrumental in identifying key structural features required for optimal biological activity and would guide the design of next-generation compounds with superior therapeutic properties.
Application of Advanced Synthetic Technologies
The efficient and controlled synthesis of novel chemical entities is paramount to advancing drug discovery. Modern synthetic technologies offer powerful tools to accelerate and optimize the preparation of complex molecules like this compound and its derivatives.
Flow Chemistry
Flow chemistry, or continuous-flow synthesis, has emerged as a transformative technology in chemical synthesis. By conducting reactions in a continuously flowing stream through a network of tubes and reactors, this method offers several advantages over traditional batch synthesis. These include enhanced reaction control, improved safety, higher yields, and the potential for automation and scalability. For the synthesis of N-acyl-5-oxo-L-proline derivatives, flow chemistry could enable the rapid and efficient coupling of the 5-oxo-L-proline core with various substituted benzoyl chlorides or other acylating agents. This technology would facilitate the rapid generation of a diverse library of compounds for biological screening.
Machine Learning-Assisted Synthesis
The integration of machine learning and artificial intelligence (AI) is revolutionizing the field of chemical synthesis. eurekalert.orgsciencedaily.comnih.gov Machine learning algorithms can be trained on large datasets of chemical reactions to predict optimal reaction conditions, identify novel synthetic routes, and even design molecules with desired properties. eurekalert.orgsciencedaily.comnih.gov In the context of this compound, machine learning could be employed to:
Predict the bioactivity of novel derivatives based on their chemical structure.
Optimize the synthesis of target compounds by predicting the best catalysts, solvents, and reaction times.
Guide the design of new analogs with improved therapeutic profiles. nih.gov
By combining the predictive power of machine learning with the efficiency of automated synthesis platforms, researchers can significantly accelerate the discovery and development of new drug candidates based on the N-acyl-5-oxo-L-proline scaffold. youtube.com
Integration with Proteomics and Metabolomics for Comprehensive Biological Understanding
To fully elucidate the therapeutic potential of this compound, it is crucial to understand its effects on biological systems at a molecular level. The integration of "omics" technologies, particularly proteomics and metabolomics, provides a powerful approach for achieving a comprehensive biological understanding. researchgate.netnih.govnih.govnih.govthebioscan.commdpi.com
Proteomics involves the large-scale study of proteins, while metabolomics focuses on the comprehensive analysis of metabolites within a biological system. youtube.com By applying these technologies, researchers can:
Identify the protein targets of this compound and its derivatives.
Characterize the downstream effects of target engagement on cellular signaling pathways.
Uncover metabolic pathways that are modulated by the compound. nih.gov
Identify potential biomarkers of drug efficacy and toxicity.
This integrated omics approach can provide a detailed molecular snapshot of the cellular response to treatment, offering invaluable insights into the compound's mechanism of action and potential therapeutic applications. nih.govnih.gov For instance, metabolomic analysis of cardiomyocytes has revealed alterations in proline metabolism following hypoxia, highlighting the importance of this pathway in cellular stress responses. nih.gov
Design of Probes and Imaging Agents Based on the this compound Scaffold
Molecular imaging probes are essential tools for visualizing and studying biological processes in living systems. The this compound scaffold possesses structural features that make it an attractive candidate for the development of novel imaging agents. mdpi.comnih.govnih.govresearchgate.net
The design of a molecular probe typically involves the incorporation of a signaling moiety, such as a fluorophore for optical imaging or a radionuclide for positron emission tomography (PET) or single-photon emission computed tomography (SPECT), onto a targeting scaffold. The scaffold directs the probe to a specific biological target, allowing for its visualization.
The N-acyl-5-oxo-L-proline structure could be chemically modified to attach such signaling groups. For example, functional groups suitable for bioconjugation could be introduced onto the benzoyl ring or other positions of the molecule. This would allow for the attachment of various imaging reporters. Probes based on this scaffold could be used to:
Visualize the biodistribution of the compound in vivo.
Identify and characterize its biological targets.
Develop diagnostic tools for diseases in which the target plays a role.
The development of imaging probes derived from this compound would not only aid in its preclinical development but could also open up new avenues for its application in molecular diagnostics. researchgate.net
Q & A
Q. What are the recommended synthetic pathways for 1-(2-Methylbenzoyl)-5-oxo-L-proline, and how can purity be optimized?
Methodological Answer:
- Synthesis : The compound can be synthesized via esterification or acylation of 5-oxo-L-proline (L-pyroglutamic acid) with 2-methylbenzoyl chloride under controlled anhydrous conditions. Schotten-Baumann acylation in a biphasic system (e.g., dichloromethane/water) with a base like triethylamine is commonly used .
- Purity Optimization : High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 210 nm is recommended for purity assessment. Recrystallization from ethanol/water mixtures (7:3 v/v) improves crystallinity, as reported in analogous proline derivatives .
Q. How can the structural integrity of this compound be validated post-synthesis?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the presence of the 2-methylbenzoyl moiety (aromatic protons at δ 7.2–7.8 ppm) and the 5-oxo-proline backbone (C=O at ~175 ppm in -NMR) .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode should show a molecular ion peak at m/z 263.1 ([M+H]) for CHNO .
Q. What are the key safety considerations when handling this compound in laboratory settings?
Methodological Answer:
- Toxicity : While specific toxicity data for this compound is limited, structurally related 5-oxo-proline derivatives exhibit moderate oral toxicity (e.g., LD >1200 mg/kg in mice). Use PPE (gloves, goggles) and work in a fume hood .
- Decomposition Risks : Avoid high temperatures (>150°C), as thermal decomposition may release NO and aromatic byproducts. Store at 2–8°C under inert gas (argon) .
Advanced Research Questions
Q. How does this compound interact with enzymatic pathways involving 5-oxoprolinase?
Methodological Answer:
- Enzymatic Assays : Incubate the compound with purified 5-oxoprolinase (from rat kidney homogenate) in a buffer containing Mg and K. Monitor glutamate production via HPLC or spectrophotometric NADH-coupled assays. Competitive inhibition may occur due to structural similarity to 5-oxo-L-proline .
- Kinetic Studies : Compare and values with native substrates (e.g., 5-oxo-L-proline) to assess binding affinity. Use Michaelis-Menten plots and Lineweaver-Burk analysis .
Q. What experimental strategies resolve contradictions in reported biological activities of this compound?
Methodological Answer:
- Dose-Response Analysis : Test the compound across a broad concentration range (1 nM–100 µM) in cell-based assays (e.g., NF-κB inhibition or oxidative stress models) to identify biphasic effects .
- Metabolomic Profiling : Use LC-MS/MS to track downstream metabolites (e.g., glutathione, glutamate) in treated cells. Discrepancies in activity may arise from cell-specific metabolic flux .
Q. How can co-crystallization with amino acids (e.g., L-arginine) enhance the stability of this compound?
Methodological Answer:
- Co-Crystal Engineering : Prepare a 1:1 molar ratio of the compound with L-arginine in aqueous ethanol. Characterize via X-ray diffraction to confirm hydrogen-bonding networks between the carboxyl group of proline and the guanidine moiety of arginine .
- Stability Testing : Compare thermal degradation (TGA/DSC) and hygroscopicity of the co-crystal vs. the free compound. Co-crystals often exhibit improved melting points (>200°C) and reduced hygroscopicity .
Q. What in vivo models are suitable for studying the pharmacokinetics of this compound?
Methodological Answer:
- Rodent Studies : Administer the compound intravenously (1–5 mg/kg) or orally (10–50 mg/kg) to Sprague-Dawley rats. Collect plasma samples at intervals (0–24 h) and quantify via LC-MS/MS. Calculate bioavailability () and half-life () .
- Tissue Distribution : Use whole-body autoradiography or mass spectrometry imaging (MSI) to map accumulation in organs (e.g., liver, kidneys) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
